N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential bioactivity. The molecular formula for this compound is , with a molecular weight of 410.5 g/mol. It contains a 1,3-benzodioxole moiety, which is frequently found in various bioactive compounds, and a phenylpiperazine group, known for its role in pharmacological activity.
This compound is classified under the category of amides and is often utilized in research settings for its potential therapeutic applications. The structural complexity and the presence of multiple functional groups make it a candidate for various pharmacological evaluations.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can be approached through several methods. A common synthetic pathway involves the reaction of 2H-1,3-benzodioxole with appropriate amine derivatives under controlled conditions.
Technical Details:
The exact synthetic routes may vary depending on the desired purity and yield, as well as the specific functionalization required for biological testing .
The molecular structure of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can be represented using various chemical notation systems:
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
ZCTLQSQAIAMLOT-UHFFFAOYSA-N
The compound features:
The complexity rating of this compound is noted to be 576, indicating a relatively intricate structure that may influence its pharmacokinetic properties.
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo several chemical reactions typical for amides:
Reactions:
These reactions allow for the modification of the compound's structure to enhance its biological activity or alter its solubility properties .
The compound possesses the following physical characteristics:
Key chemical properties include:
These properties are crucial for determining appropriate storage conditions and applications in biological assays .
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: